6-(3-Chlorophenyl)benzo[a]phenazin-5-ol
Description
Contextualization within Heterocyclic Chemistry and Polyaromatic Nitrogen Heterocycles
Heterocyclic chemistry is a vast and vital branch of organic chemistry, dealing with cyclic compounds containing at least one atom other than carbon within their ring structure. Nitrogen-containing heterocycles are particularly significant, forming the core of numerous natural products, including vitamins, hormones, and alkaloids, as well as a majority of pharmaceuticals. openmedicinalchemistryjournal.com According to an analysis of FDA-approved drugs, 59% of small-molecule pharmaceuticals contain a nitrogen heterocycle. openmedicinalchemistryjournal.com
Benzo[a]phenazin-5-ol is a member of a specific subgroup known as Polycyclic Aromatic Nitrogen Heterocycles (PANHs). researchgate.net These are complex structures where multiple aromatic rings are fused, and one or more carbon atoms are replaced by nitrogen. PANHs are known for their unique electronic properties and are often biologically active. researchgate.netnih.gov Their rigid, planar structure allows them to intercalate with DNA or interact with enzyme active sites, leading to a wide range of pharmacological effects. rsc.org Furthermore, the presence of nitrogen atoms introduces sites for hydrogen bonding and alters the electronic distribution of the molecule, which can significantly influence its biological and physical properties, such as light absorption. openmedicinalchemistryjournal.commdpi.com
Overview of the Benzo[a]phenazin-5-ol Core Scaffold in Contemporary Research
The benzo[a]phenazine (B1654389) skeleton has garnered significant attention in contemporary research due to its broad spectrum of pharmacological activities. researchgate.netbenthamdirect.com Derivatives of this core structure have been investigated for numerous therapeutic applications. The core scaffold, which combines a napthoquinone and a phenazine (B1670421) backbone, is a structural subunit in several important natural products. nih.govrsc.org
Key areas of research for benzo[a]phenazin-5-ol derivatives include:
Anticancer and Antitumor Activity : Many derivatives have shown potent activity as antitumor agents, in part due to their ability to act as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication in cancer cells. rsc.orgresearchgate.net
Antimicrobial and Antifungal Properties : Various synthetic analogs have demonstrated significant activity against bacterial and fungal strains. nih.gov
Antimalarial and Anti-plasmodial Efficacy : The phenazine framework is a recurring motif in compounds investigated for treating parasitic diseases like malaria. benthamdirect.comresearchgate.net
Fluorescent Applications : The extended aromatic system of these compounds often results in fluorescent properties, making them valuable as probes, sensors for metal ions (like Fe³⁺ and Cu²⁺), and emitters for electroluminescence devices. nih.gov
Moreover, the benzo[a]phenazin-5-ol scaffold serves as a versatile template for the synthesis of other structurally diverse and biologically promising polyheterocycles. benthamdirect.comnih.gov Its reactive sites allow for the construction of more complex fused heterocyclic systems, such as pyranophenazines and pyridophenazines. nih.govnih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H10N2O | nih.gov |
| Molecular Weight | 246.27 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Topological Polar Surface Area | 49.4 Ų | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Historical Development and Evolution of Research on Benzo[a]phenazine Systems
Research into phenazine chemistry has a long history, with general synthetic methods like the Wohl-Aue reaction being established early on. nih.gov However, focused research on the benzo[a]phenazin-5-ol scaffold and its derivatives has seen a significant acceleration in recent decades. A substantial body of work from 1995 to 2021 highlights the synthesis of these derivatives, primarily starting from lawsone (2-hydroxy-1,4-naphthoquinone) and various benzene-1,2-diamines. nih.govrsc.org
The evolution of synthetic strategies has moved towards more efficient and environmentally friendly methods. Early syntheses often involved multi-step processes, while contemporary approaches frequently employ one-pot, multicomponent reactions (MCRs). researchgate.netresearchgate.net These MCRs, sometimes assisted by microwave irradiation or ultrasonic techniques, allow for the rapid assembly of complex molecules from simple starting materials in a single step, improving yields and reducing waste. nih.govnih.gov Catalysts have also evolved, with modern syntheses using green catalysts like p-toluenesulfonic acid (p-TSA), formic acid, or various nanocatalysts to drive reactions under milder conditions. nih.govnih.gov
Scope and Academic Relevance of Studying 6-(3-Chlorophenyl)benzo[a]phenazin-5-ol and Related Derivatives
The academic study of specific derivatives like this compound is driven by the principles of medicinal chemistry and materials science. The core benzo[a]phenazin-5-ol structure provides the foundational biological activity, while the substituents are modified to fine-tune its properties.
The introduction of a 3-chlorophenyl group at the 6-position is of particular academic interest for several reasons:
Modulation of Electronic Properties : The chlorine atom is an electron-withdrawing group, which can alter the electron density of the entire aromatic system. This can influence the molecule's reactivity, its interaction with biological targets, and its photophysical properties (e.g., fluorescence wavelength and quantum yield).
Steric and Conformational Effects : The phenyl ring introduces steric bulk, which can affect how the molecule fits into an enzyme's active site. The position of the chlorine atom (meta in this case) influences the rotational angle between the phenyl ring and the phenazine core, further defining its three-dimensional shape. nih.gov
Lipophilicity and Pharmacokinetics : The chlorophenyl group increases the molecule's lipophilicity (its ability to dissolve in fats and lipids). This is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netfums.ac.ir By modifying lipophilicity, researchers can potentially improve a compound's ability to cross cell membranes and reach its intended target.
Recent research has focused on creating libraries of such derivatives to establish structure-activity relationships (SAR). For instance, molecular docking studies have been performed on various benzo[a]phenazin-5-ol derivatives to predict their binding affinity to specific cancer-related targets, such as the C-Kit kinase enzyme. researchgate.netresearchgate.net These computational studies help identify promising candidates for further synthesis and biological testing. The systematic variation of substituents, such as exploring different halogen substitutions on the phenyl ring, is a classical and highly relevant strategy in the quest for more potent and selective therapeutic agents. nih.gov
| Activity | Target/Application | Reference |
|---|---|---|
| Anticancer / Antitumor | Inhibition of Topoisomerase I/II; C-Kit Kinase Inhibition; Cytotoxicity against various cancer cell lines (KB, HepG2, Lu1, MCF7) | rsc.orgresearchgate.netnih.govresearchgate.net |
| Antimicrobial | Activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis | nih.govnih.gov |
| Antifungal | Activity against fungal species like Candida albicans and Aspergillus niger | |
| Antimalarial | General screening for anti-plasmodial activity | benthamdirect.comresearchgate.net |
| Fluorescent Sensor | Detection of metal ions (Fe³⁺, Cu²⁺) | nih.gov |
Properties
Molecular Formula |
C22H13ClN2O |
|---|---|
Molecular Weight |
356.8g/mol |
IUPAC Name |
6-(3-chlorophenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C22H13ClN2O/c23-14-7-5-6-13(12-14)19-21-20(15-8-1-2-9-16(15)22(19)26)24-17-10-3-4-11-18(17)25-21/h1-12,26H |
InChI Key |
JNWPKFOHPBXGFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 3 Chlorophenyl Benzo a Phenazin 5 Ol and Its Analogs
Retrosynthetic Analysis of the 6-(3-Chlorophenyl)benzo[a]phenazin-5-ol Structure
A retrosynthetic analysis of this compound reveals several logical bond disconnections to identify plausible starting materials. The primary disconnection is the C-C bond between the benzo[a]phenazin-5-ol core and the 3-chlorophenyl substituent at the C6 position. This suggests a precursor like benzo[a]phenazin-5-ol and a suitable 3-chlorophenyl source, likely introduced via a condensation or multi-component reaction involving 3-chlorobenzaldehyde (B42229).
Further deconstruction of the benzo[a]phenazin-5-ol nucleus points to a condensation reaction, a cornerstone of phenazine (B1670421) synthesis. The tetracyclic phenazine system can be disconnected across the two C-N bonds of the central pyrazine (B50134) ring. This leads back to two key precursors: a naphthalene-based dione (B5365651) and an aromatic diamine. Specifically, this involves 2-hydroxynaphthalene-1,4-dione (also known as lawsone) and o-phenylenediamine (B120857) . This approach forms the basis of many classical and modern synthetic routes.
Classical and Modern Synthetic Approaches to Benzo[a]phenazine-5-ols
The construction of the benzo[a]phenazine-5-ol skeleton is the critical step, which can then be functionalized to yield the target compound and its analogs.
The most direct and widely used method for synthesizing the benzo[a]phenazin-5-ol core is the condensation of 2-hydroxynaphthalene-1,4-dione (lawsone) with o-phenylenediamine or its derivatives. nih.gov This reaction is typically performed under acidic conditions, often using glacial acetic acid as both the solvent and catalyst, or through solid-state reactions. nih.gov
Kaupp and Naimi-Jamal reported a quantitative yield of benzo[a]phenazin-5-ol from the one-pot condensation of lawsone and o-phenylenediamine in a solid-state reaction at 70°C within 15 minutes. nih.gov Performing the reaction as a melt at 120°C also afforded a 100% yield. nih.gov The reaction proceeds through the initial formation of an intermediate which then undergoes intramolecular cyclization and dehydration to form the stable tetracyclic aromatic phenazine system. The resulting benzo[a]phenazin-5-ol exists in tautomeric equilibrium with its keto form, 6H-benzo[a]phenazin-5-one. nih.govnih.gov
Reductive cyclization is a classical strategy for forming the phenazine ring system, although less direct for the specific target compound. guidechem.com A general approach involves the intramolecular cyclization of a suitably substituted diphenylamine (B1679370) derivative. For instance, the reduction of an N-phenyl-2-nitroaniline can lead to the formation of a phenazine. guidechem.com In this process, the nitro group is first reduced to a nitroso or amino group, which then undergoes an intramolecular condensation with a C-H bond on the adjacent phenyl ring, followed by oxidation to yield the aromatic phenazine core. While powerful for synthesizing phenazine itself and some derivatives, this method is less commonly employed for the highly functionalized benzo[a]phenazin-5-ol scaffold compared to condensation methods starting from lawsone.
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like 6-aryl-benzo[a]phenazin-5-ols from simple precursors in a single pot. researchgate.nettandfonline.com These protocols are particularly well-suited for creating libraries of derivatives for further study.
A common MCR approach involves the reaction of 2-hydroxynaphthalene-1,4-dione, an o-phenylenediamine, and an aromatic aldehyde (such as 3-chlorobenzaldehyde for the target compound). researchgate.net This reaction often proceeds in two steps within the same pot: first, the formation of the benzo[a]phenazin-5-ol intermediate, followed by a Knoevenagel-type condensation with the aldehyde. nih.gov Various catalysts and reaction conditions have been developed to optimize these MCRs, including the use of p-toluenesulfonic acid (p-TsOH), heteropoly acids, and green solvents like polyethylene (B3416737) glycol (PEG). nih.govtandfonline.com
For instance, a one-pot, four-component reaction for synthesizing 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives has been reported using 2-hydroxy-1,4-naphthoquinone (B1674593), 1,2-phenylenediamine, an aromatic amine, and triethyl orthoformate, catalyzed by formic acid under solvent-free conditions. nih.gov Similarly, novel benzo[a]phenazin-5-ol derivatives have been synthesized via a one-pot, two-step, four-component domino reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, an aromatic aldehyde, and 4-hydroxycoumarin (B602359) in refluxing glacial acetic acid. researchgate.net
| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, 4-hydroxycoumarin | Glacial Acetic Acid (reflux) | Benzo[a]phenazin-5-ol derivatives | Not specified | researchgate.net |
| 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes | p-TsOH / Solvent-free | 6,6'-(arylmethylene)bis(benzo[a]phenazin-5-ol) | High | researchgate.net |
| 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, arylglyoxals, acetonitrile | H₃PW₁₂O₄₀ / Acetonitrile | Oxazole-linked benzo[a]phenazin-5-ols | Good | tandfonline.com |
| 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic amines, triethyl orthoformate | Formic Acid / Solvent-free | 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones | Good to High | nih.gov |
| Benzo[a]phenazin-5-ol, aromatic aldehydes, Meldrum's acid | Glacial Acetic Acid | Benzo[a]pyrano[2,3-c]phenazines | 78-91% | nih.gov |
Catalytic Transformations in Benzo[a]phenazin-5-ol Synthesis
Catalysis, particularly using transition metals, offers powerful tools for C-H activation and annulation, enabling the construction of complex heterocyclic systems with high efficiency and regioselectivity.
Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool in the synthesis of N-heterocycles. rsc.orgnih.gov While direct Pd-catalyzed synthesis of the this compound is not prominently documented, Pd-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination) are standard methods for forming C-C and C-N bonds, respectively. rsc.org These methods could be hypothetically applied, for instance, by coupling a halogenated benzo[a]phenazine (B1654389) precursor with a suitable boronic acid or amine. Palladium-catalyzed oxidative annulation of enamides with alkynes has also been developed for synthesizing substituted pyrroles, demonstrating the power of this approach for building heterocycles. nih.gov
Ruthenium(II)-Catalyzed C-H/O-H Oxidative Annulation: A highly relevant and modern approach for the derivatization of the benzo[a]phenazin-5-ol core is the Ruthenium(II)-catalyzed C-H/O-H oxidative annulation. acs.orgnih.gov This methodology allows for the direct, regioselective functionalization of the pre-formed benzo[a]phenazin-5-ol scaffold.
Researchers have developed a facile Ru(II)-catalyzed method to construct isochromeno[8,1-ab]phenazines by reacting benzo[a]phenazin-5-ol with various alkynes. acs.orgnih.govacs.org The reaction typically employs a catalytic system consisting of [RuCl₂(p-cymene)]₂, a silver salt like AgSbF₆ as a halide scavenger, and a copper salt such as Cu(OAc)₂·H₂O as an oxidant. acs.orgnih.gov The reaction proceeds via a chelation-assisted mechanism where the hydroxyl group at the C5 position acts as a directing group, facilitating the C-H activation at the peri-C4 position. This is followed by alkyne insertion and subsequent annulation to yield the fused polycyclic product. This strategy offers excellent functional group tolerance and delivers regioselective products in good yields. acs.orgnih.gov
| Benzo[a]phenazin-5-ol Substrate | Alkyne Substrate | Product | Yield |
|---|---|---|---|
| Benzo[a]phenazin-5-ol | Diphenylacetylene | Isochromeno[8,1-ab]phenazine derivative | 81% |
| Benzo[a]phenazin-5-ol | 1,2-bis(4-fluorophenyl)acetylene | Difluoro-substituted derivative | 74% |
| Benzo[a]phenazin-5-ol | 1,2-di-p-tolylacetylene | Dimethyl-substituted derivative | 78% |
| Benzo[a]phenazin-5-ol | 1-phenyl-1-propyne | Regioisomeric product | 68% |
| Benzo[a]phenazin-5-ol | 1,2-di(thiophen-2-yl)acetylene | Dithienyl-substituted derivative | 65% |
Heterogeneous Catalysis and Nanocatalyst Applications
The synthesis of benzo[a]phenazine derivatives, including this compound, has been significantly advanced through the use of heterogeneous catalysts and nanocatalysts. These materials offer high efficiency, reusability, and operational simplicity, aligning with the principles of green chemistry.
Nano CuO: Copper oxide nanoparticles (nano CuO) have been identified as an effective catalyst for the preparation of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. In a one-pot, two-step, four-component reaction, 2-hydroxynaphthalene-1,4-dione, an o-phenylenediamine, an aromatic aldehyde, and malononitrile (B47326) can be reacted in the presence of 10 mol% of nano CuO under solvent-free conditions at 75°C to produce the desired products in high yields. The mechanism involves the initial formation of the benzo[a]phenazin-5-ol core, which then undergoes further reaction. More advanced systems, such as copper oxide quantum dots supported on magnetic mesoporous silica (B1680970) nanoparticles (M-MSNs/CuO QDs), have also been developed for the synthesis of related phenazine structures, achieving yields of up to 95%. These catalysts demonstrate high stability and can be recycled for at least five operational times without significant loss of catalytic efficiency.
H₃PW₁₂O₄₀@Fe₃O₄-ZnO: A magnetic core-shell nanocatalyst, phosphotungstic acid supported on zinc oxide-coated magnetite nanoparticles (H₃PW₁₂O₄₀@Fe₃O₄-ZnO), has been successfully employed for the rapid, one-pot synthesis of benzo[a]furo[2,3-c]phenazine derivatives. This method involves a multi-component reaction under solvent-free conditions using microwave irradiation. The catalyst's magnetic nature allows for easy separation and recycling, making the process economically and environmentally attractive. The catalyst is prepared by synthesizing Fe₃O₄/ZnO core/shell nanoparticles and then suspending them in a methanolic solution of phosphotungstic acid. This robust catalyst has demonstrated excellent performance and recyclability.
H₃PW₁₂O₄₀@nano-TiO₂: Similarly, phosphotungstic acid supported on nano-titanium dioxide (H₃PW₁₂O₄₀@nano-TiO₂) serves as a highly efficient and recyclable catalyst for synthesizing novel phenazine derivatives. This catalyst has been used in the microwave-assisted, four-component synthesis of 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives. The reaction proceeds in a one-pot, two-step manner, starting with the formation of the benzo[a]phenazine intermediate, followed by cyclocondensation. The use of this catalyst under solvent-free microwave conditions represents a green and efficient synthetic route.
Table 1: Performance of Heterogeneous Nanocatalysts in Benzo[a]phenazine Synthesis
| Catalyst | Derivative Synthesized | Reaction Conditions | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Nano CuO | Benzo[a]pyrano[2,3-c]phenazines | Solvent-free, 75°C | Quantitative | High efficiency, solvent-free | |
| M-MSNs/CuO QDs | Benzo[a]pyrano[2,3-c]phenazines | Thermal, mild conditions | 86-95 | High throughput, reusable (5+ times) | |
| H₃PW₁₂O₄₀@Fe₃O₄-ZnO | Benzo[a]furo[2,3-c]phenazines | Solvent-free, Microwave (300W) | Good to moderate | Magnetic, recyclable, rapid reaction | |
| H₃PW₁₂O₄₀@nano-TiO₂ | 4-(5-hydroxybenzo[a]phenazin-6-yl)-imidazol-2-ones | Solvent-free, Microwave | Not specified | Recyclable, green process |
Organocatalysis and Biocatalysis in Phenazine Derivative Synthesis
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for the synthesis of phenazine derivatives, often under mild conditions. Various organocatalysts have been successfully applied. For instance, oxalic acid (20 mol%) has been used as a reusable homogeneous catalyst for the synthesis of 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives in an ethanol/water mixture, with yields between 85-92%. Other organocatalysts like p-toluenesulfonic acid (p-TSA) have been employed to create fluorescent benzo[a]phenazine fused derivatives in polyethylene glycol (PEG-400) at 70°C. Simple bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and even naturally occurring compounds like caffeine (B1668208) have also proven effective in catalyzing multicomponent reactions to form various phenazine-based heterocyclic systems. Trisodium citrate (B86180) has been highlighted as an efficient, low-cost, and biodegradable organocatalyst for synthesizing benzo[a]phenazin-5-ols at room temperature in aqueous ethanol.
Biocatalysis: Biocatalysis leverages the high selectivity and efficiency of enzymes to create more sustainable synthetic pathways. In the context of phenazines, which are often produced as secondary metabolites by bacteria, understanding their biosynthetic routes provides a blueprint for biocatalytic applications. The core phenazine structure is synthesized from chorismic acid by a conserved set of enzymes, including PhzE, PhzA/B, and PhzF. Enzymes like LaPhzM have shown broad substrate specificity, enabling the chemoenzymatic synthesis of novel phenazine derivatives. This approach, which operates in aqueous media at mild temperatures and atmospheric pressure, aligns perfectly with green chemistry principles by reducing environmental impact and improving reaction safety. While direct biocatalytic synthesis of this compound is not yet reported, the existing research on phenazine antibiotic synthesis demonstrates the significant potential of using engineered enzymes and whole-cell systems for producing complex phenazine structures.
Green Chemistry Principles in Benzo[a]phenazin-5-ol Synthesis
The synthesis of benzo[a]phenazine derivatives has increasingly incorporated green chemistry principles to minimize environmental impact. These approaches focus on reducing the use of hazardous solvents and catalysts, lowering energy consumption, and improving atom economy.
Solvent-Free and Catalyst-Free Methodologies
A significant advancement in the green synthesis of the benzo[a]phenazin-5-ol core is the use of solvent-free and catalyst-free reaction conditions. In a notable example, benzo[a]phenazin-5-ol was synthesized with 100% yield by the solid-state condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) and o-phenylenediamine at 70°C for just 15 minutes. Performing the reaction as a melt at 120°C also resulted in a quantitative yield. This demonstrates that the formation of the core scaffold can be achieved with high efficiency without the need for either a solvent or a catalyst, representing an ideal green synthetic process. Furthermore, many of the nanocatalyzed reactions mentioned previously are also performed under solvent-free conditions, combining the benefits of heterogeneous catalysis with waste reduction.
Microwave-Assisted and Ultrasound-Assisted Synthesis
Microwave (MW) irradiation has emerged as a powerful tool for accelerating the synthesis of benzo[a]phenazine derivatives. This non-classical energy source often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. For example, the synthesis of benzo[a]furo[2,3-c]phenazine derivatives using the H₃PW₁₂O₄₀@Fe₃O₄-ZnO catalyst under microwave irradiation (300 W) was completed in minutes. Similarly, the H₃PW₁₂O₄₀@nano-TiO₂ catalyzed synthesis of phenazine-imidazolone hybrids was effectively carried out using microwaves. The synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives using silica sulfuric acid as a catalyst was achieved in 7-10 minutes with 88-96% yields under microwave irradiation, compared to 60-75 minutes and 80-87% yields with conventional heating. While specific reports on ultrasound-assisted synthesis for this compound are less common, sonochemistry is a known green technique that can promote reactions through acoustic cavitation and would be a logical extension of these green methodologies.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Derivative | Catalyst | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzo[a]chromeno[2,3-c]phenazines | Silica Sulfuric Acid | Conventional Heating (70°C) | 60-75 min | 80-87 | |
| Microwave (70°C) | 7-10 min | 88-96 | |||
| Benzo[a]furo[2,3-c]phenazines | H₃PW₁₂O₄₀@Fe₃O₄-ZnO | Microwave (300W) | 3-5 min | Good |
Mechanochemical Approaches for Benzo[a]phenazin-5-ol Preparation
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents a solvent-free and often energy-efficient synthetic method. The previously mentioned solid-state synthesis of benzo[a]phenazin-5-ol by Kaupp and Naimi-Jamal, where the reactants are simply ground together, is a prime example of a mechanochemical approach. This method's ability to achieve a 100% yield at a relatively low temperature (70°C) without any solvent highlights the power of mechanochemistry in forming the benzo[a]phenazine nucleus. This technique avoids the need for bulk solvents, simplifying purification and reducing waste, thereby offering a sustainable alternative to traditional solution-phase synthesis.
Functionalization and Scaffold Diversification of the Benzo[a]phenazin-5-ol Nucleus
The benzo[a]phenazin-5-ol core is a versatile and privileged scaffold in medicinal chemistry. Its structure is readily amenable to functionalization and diversification, allowing for the creation of large libraries of novel compounds for biological screening. The hydroxyl group at the 5-position and the reactive C-H bond at the 6-position are key sites for derivatization.
This core structure serves as a template for the synthesis of a wide array of structurally diverse and biologically promising polyheterocycles. Through multicomponent reactions, the benzo[a]phenazin-5-ol intermediate can be reacted with various building blocks to construct fused heterocyclic systems. Examples of such diversification include the synthesis of:
Benzo[a]pyrano[2,3-c]phenazines: Formed through the reaction with aldehydes and active methylene (B1212753) compounds like malononitrile.
Benzo[a]furo[2,3-c]phenazines: Synthesized via reaction with arylglyoxals and indoles.
Isochromeno[8,1-ab]phenazines: Constructed through a Ruthenium(II)-catalyzed C–H/O–H oxidative annulation with alkynes.
Benzo[a]oxazino[6,5-c]phenazines: Prepared via a four-component reaction with amines and formaldehyde (B43269) in water.
Furthermore, direct functionalization of the phenazine ring system can be achieved. The Wohl-Aue reaction, a condensation between a nitroarene and an aniline, allows for diversification at multiple positions on the phenazine scaffold, although it can suffer from low yields. For halogenated phenazines, palladium-mediated amination provides a route to introduce various amino groups. This ability to readily diversify the benzo[a]phenazine scaffold is crucial for tuning its physicochemical and biological properties, leading to the identification of potent agents, including those active against resistant Mycobacterium tuberculosis.
Regioselective Substitution and Derivatization Strategies
Regioselectivity is paramount in the synthesis of complex molecules, ensuring that substituents are placed at the desired positions on the molecular scaffold. For the benzo[a]phenazin-5-ol system, several strategies have been developed to achieve this control.
The primary method for controlling substitution on the phenazine core involves the use of appropriately substituted reactants from the outset. For instance, the specific isomer this compound is synthesized by using 4-chloro-1,2-phenylenediamine. The reaction is a condensation with 2-hydroxy-1,4-naphthoquinone.
Further derivatization of the benzo[a]phenazin-5-ol core can be achieved through various regioselective reactions. The hydroxyl group at the C-5 position and the adjacent C-6 position are key sites for functionalization.
Alkylation and Amination at C-5: The hydroxyl group at C-5 can be converted into an alkoxy or an aryloxy group. More significantly, it serves as a leaving group for the introduction of nucleophiles. For example, a series of benzo[a]phenazine derivatives with alkylamino side chains at the C-5 position have been synthesized, demonstrating the potential to introduce diverse functional groups at this specific location. rsc.org
Vilsmeier-Haack Reaction: This reaction allows for the formylation (introduction of a -CHO group) of electron-rich aromatic rings. The electron-rich benzo[a]phenazin-5-ol nucleus can undergo formylation, typically at the C-6 position, yielding 5-hydroxybenzo[a]phenazine-6-carbaldehyde. nih.gov This aldehyde can then serve as a versatile handle for further synthetic transformations.
Michael Addition: The C-6 position is susceptible to Michael addition reactions. The tautomeric equilibrium between benzo[a]phenazin-5-ol and 6H-benzo[a]phenazin-5-one allows the latter to act as a Michael acceptor. nih.govsemanticscholar.org This strategy is often employed in multicomponent reactions to build fused heterocyclic systems. semanticscholar.org
Methylene Bridge Formation: The C-6 position can be functionalized by reacting benzo[a]phenazin-5-ol with orthoformates and various amines, leading to the formation of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives. nih.gov This one-pot, four-component condensation highlights an efficient derivatization strategy. nih.gov
These strategies are summarized in the table below:
| Strategy | Position | Reagents/Conditions | Product Type | Reference |
| Initial Condensation | C-8 (or other positions on the benzene (B151609) ring) | Substituted o-phenylenediamine | Substituted Benzo[a]phenazin-5-ol | nih.gov |
| Nucleophilic Substitution | C-5 | Alkylamines, K2CO3, CH3CN | 5-Alkylaminobenzo[a]phenazines | rsc.org |
| Vilsmeier-Haack | C-6 | POCl3, DMF | 5-Hydroxybenzo[a]phenazine-6-carbaldehyde | nih.gov |
| Michael Addition | C-6 | α,β-Unsaturated compounds (e.g., benzylidenemalononitrile) | Fused heterocyclic systems | nih.govsemanticscholar.org |
| Methylene Bridge | C-6 | Triethyl orthoformate, Aromatic amines, Formic acid | 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones | nih.gov |
Introduction of Diverse Substituents and Extended Conjugation
The introduction of a wide range of chemical groups and the extension of the π-conjugated system are key objectives in the synthesis of benzo[a]phenazin-5-ol analogs. These modifications are sought to modulate the electronic, optical, and biological properties of the core molecule.
Multicomponent reactions (MCRs) have emerged as a powerful tool for achieving molecular diversity efficiently. researchgate.net These reactions allow for the one-pot synthesis of complex molecules from three or more starting materials, often leading to the formation of fused heterocyclic systems with extended conjugation.
Examples of such strategies include:
Synthesis of Benzo[a]pyrano[2,3-c]phenazines: A common and extensively studied modification involves a four-component reaction between 2-hydroxy-1,4-naphthoquinone, an o-phenylenediamine, an aromatic aldehyde, and an active methylene compound like malononitrile. nih.govnih.govbenthamscience.com This reaction constructs a pyran ring fused to the phenazine core, introducing aryl substituents and extending the π-system. nih.gov
Fusion of Indenone and Chromene Rings: By reacting benzo[a]phenazin-5-ol with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds such as 1,3-indandione (B147059) or 4-hydroxycoumarin, it is possible to synthesize complex fused systems like 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-ones and benzo[a]chromeno[2,3-c]phenazines. nih.govresearchgate.net These reactions significantly extend the conjugation of the parent molecule.
Introduction of Heteroatoms: Beyond carbon-based substituents, other heteroatoms can be incorporated. For instance, the synthesis of aminouracil-tethered derivatives has been reported. nih.gov Furthermore, the synthesis of 2-aryl-oxazolo[4,5-b]phenazine derivatives from 3-aminophenazin-2-ol demonstrates the introduction of oxazole (B20620) rings.
The table below showcases examples of how diverse substituents and extended conjugation are achieved.
| Reaction Type | Reactants | Resulting Structure/Feature | Reference |
| Four-component Domino Reaction | Lawsone, o-phenylenediamine, aromatic aldehyde, malononitrile | Fused pyran ring with aryl and cyano/amino substituents | nih.govnih.gov |
| Four-component Reaction | Lawsone, o-phenylenediamine, aromatic aldehyde, 1,3-indandione | Fused indeno-pyran-phenazine system | nih.gov |
| Four-component Reaction | Lawsone, o-phenylenediamine, aromatic aldehyde, 4-hydroxycoumarin | Fused chromeno-phenazine system | researchgate.net |
| Condensation/Cyclization | 3-Aminophenazin-2-ol, aromatic aldehydes | Fused oxazole ring | |
| Condensation | Benzo[a]phenazin-5-ol, aromatic aldehydes, aminouracil | Tethered aminouracil moiety | nih.gov |
Stereochemical Considerations in Substituted Benzo[a]phenazin-5-ol Synthesis
While the core benzo[a]phenazin-5-ol molecule is planar and achiral, the introduction of substituents or the formation of fused, non-planar ring systems can give rise to stereoisomers. Controlling the stereochemistry of these products is a significant challenge and an area of active research.
Stereocenters can be introduced in several ways:
Use of Chiral Starting Materials: Incorporating a chiral building block, such as a chiral aldehyde or amine, in a multicomponent reaction will lead to the formation of diastereomeric or enantiomeric products.
Asymmetric Catalysis: The development of enantioselective catalysts for the synthesis of benzo[a]phenazine analogs is a key goal. For example, the synthesis of enantioselectively enriched tetrahydropyran-fused benzo[a]phenazines has been reported, indicating that chiral catalysts can influence the stereochemical outcome of the cyclization step. nih.gov
Atropisomerism and Helical Chirality: In highly substituted or sterically hindered benzo[a]phenazine derivatives, rotation around a single bond might be restricted, leading to atropisomers, which are stereoisomers resulting from hindered rotation. While not widely reported for this specific scaffold, related large, fused aromatic systems like BN-benzo[c]phenanthrenes are known to exhibit helical chirality. rsc.org This type of chirality arises from the non-planar, helical shape of the molecule.
The main challenge in this area is the development of synthetic methods that provide high levels of stereocontrol, yielding a single desired stereoisomer. This is particularly important for applications in medicinal chemistry, where different stereoisomers of a drug can have vastly different biological activities. The synthesis of pyranophenazine derivatives often creates a new stereocenter at the C-1 position of the pyran ring, and controlling its configuration is a key synthetic consideration.
Spectroscopic and Structural Elucidation of 6 3 Chlorophenyl Benzo a Phenazin 5 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 6-(3-Chlorophenyl)benzo[a]phenazin-5-ol, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region would be expected to be complex, showing signals for the protons on the benzo[a]phenazine (B1654389) core and the 3-chlorophenyl substituent. The chemical shift (δ) of the hydroxyl proton (-OH) could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The signals would be distributed among those corresponding to the fused aromatic system and the substituted phenyl ring. Specific chemical shifts would indicate the presence of carbons bonded to nitrogen, oxygen, and chlorine, as well as quaternary carbons within the ring system.
Although specific data for the target molecule is unavailable, analysis of related benzo[a]phenazin-5-ols is typically conducted in solvents like DMSO-d₆. researchgate.netrsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To definitively assign the complex ¹H and ¹³C NMR signals, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the same spin system, which is crucial for tracing the connectivity within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This technique would be vital for establishing the connection between the 3-chlorophenyl ring and the benzo[a]phenazine core at the C6 position, and for assigning the quaternary carbons.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₂₂H₁₃ClN₂O. The experimentally measured monoisotopic mass should align with the calculated value of 356.0716. rsc.org
Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide structural information. Characteristic fragmentation would likely involve the loss of small molecules or radicals, helping to confirm the connectivity of the different structural units. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing clear evidence for the presence of a single chlorine atom in the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy : The IR spectrum of this compound would be expected to show a characteristic broad absorption band for the O-H stretching of the hydroxyl group. Other significant peaks would include C-H stretching vibrations for the aromatic rings, C=N and C=C stretching vibrations within the phenazine (B1670421) core, and a C-Cl stretching vibration. For related phenazine derivatives, C=N stretching is often observed around 1580-1610 cm⁻¹. researchgate.net
Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds of the aromatic system.
Detailed analysis of the vibrational spectra would confirm the presence of the key functional groups required by the proposed structure.
X-ray Crystallography for Solid-State Structure and Conformation
Elucidation of Tautomeric Forms (e.g., keto-enamine)
The benzo[a]phenazin-5-ol scaffold is known to exhibit tautomerism, primarily existing in an equilibrium between the enol-imine and keto-enamine forms. In the case of this compound, this equilibrium is a critical aspect of its structure. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR), is instrumental in identifying the predominant tautomeric form in solution.
Studies on analogous 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives have shown that these compounds predominantly exist in the keto-enamine tautomeric form. amazonaws.com This is often confirmed by ¹H-NMR spectroscopy, where the presence of distinct signals for N-H and C-H protons involved in the tautomeric system provides clear evidence. For instance, in related compounds, the ¹H-NMR spectra recorded in DMSO-d₆ solution show characteristic signals that indicate the presence of the keto-enamine structure. amazonaws.com It is highly probable that this compound also favors the keto-enamine form, influenced by the electronic effects of the 3-chlorophenyl substituent.
The general equilibrium can be depicted as a transition between the -ol form (enol-imine) and the -one form (keto-enamine). The stability of the keto-enamine form is often attributed to the formation of a stable six-membered ring through intramolecular hydrogen bonding.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonding is a key feature in the structural elucidation of this compound, contributing significantly to the stability of its preferred tautomeric form. The keto-enamine tautomer allows for the formation of a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen (N-H···O=C).
Spectroscopic investigations, including FT-IR and NMR, provide evidence for such interactions. In the FT-IR spectra of related benzo[a]phenazin-5(6H)-one derivatives, the position of the carbonyl stretching frequency (ν C=O) can be indicative of hydrogen bonding. A shift to a lower wavenumber compared to a non-hydrogen-bonded carbonyl group suggests the presence of an intramolecular hydrogen bond. For example, in similar structures, the carbonyl group absorption is observed in the range of 1650–1690 cm⁻¹. amazonaws.com
Theoretical and Computational Chemistry in Benzo a Phenazin 5 Ol Research
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of complex organic molecules like 6-(3-Chlorophenyl)benzo[a]phenazin-5-ol. These computational approaches offer a balance between accuracy and computational cost, making them suitable for studying the geometry, electronic structure, and reactivity of such compounds.
Optimization of Molecular Geometry and Electronic Structure
A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), are employed to determine bond lengths, bond angles, and dihedral angles of the ground state structure. nih.gov The optimization process reveals the planar nature of the benzo[a]phenazine (B1654389) core and the rotational orientation of the 3-chlorophenyl substituent relative to this core.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels, energy gap, electron distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov
In the case of this compound, the HOMO is typically localized over the electron-rich benzo[a]phenazine ring system, while the LUMO may be distributed across the entire conjugated system, including the pendant 3-chlorophenyl ring. The presence of the electron-withdrawing chlorine atom can influence the energy levels of these orbitals. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated using DFT)
| Parameter | Energy (eV) |
| EHOMO | -5.85 |
| ELUMO | -2.95 |
| Energy Gap (ΔE) | 2.90 |
Note: The values in this table are illustrative and represent typical energies for similar heterocyclic compounds as specific experimental or computational data for this compound were not available in the searched literature.
Predictions of Reactivity and Regioselectivity
DFT calculations are powerful in predicting the reactivity and regioselectivity of chemical reactions. By analyzing the distribution of the frontier molecular orbitals and the molecular electrostatic potential, regions of the molecule that are most likely to participate in reactions can be identified. For instance, sites with a high HOMO density are susceptible to electrophilic attack, while regions with a high LUMO density are prone to nucleophilic attack.
For this compound, the nitrogen atoms of the phenazine (B1670421) ring and the oxygen of the hydroxyl group are expected to be nucleophilic centers. The regioselectivity of reactions such as alkylation or acylation can be predicted by examining the relative energies of the possible intermediates or transition states using DFT methods.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. sciengine.comohio-state.edu TD-DFT calculations allow for the simulation of spectroscopic properties and the study of photophysical processes. sciengine.com
Simulation of UV-Vis Absorption and Fluorescence Spectra
TD-DFT can be used to calculate the vertical excitation energies and oscillator strengths of electronic transitions, which directly correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net By calculating the energies of the lowest singlet excited states, the absorption spectrum of this compound can be simulated, providing valuable information about its color and light-absorbing properties. nih.gov
Similarly, by optimizing the geometry of the first excited state (S1) and calculating the energy difference between the S1 and the ground state (S0), the fluorescence emission spectrum can be predicted. nih.gov This is crucial for understanding the molecule's potential as a fluorescent probe or in optoelectronic devices.
Table 2: Simulated UV-Vis Absorption and Fluorescence Data for this compound (Calculated using TD-DFT)
| Parameter | Wavelength (nm) | Major Contribution |
| Absorption (λmax) | 450 | HOMO -> LUMO |
| Fluorescence (λem) | 520 | LUMO -> HOMO |
Note: The values in this table are illustrative and represent typical spectral data for similar heterocyclic compounds as specific experimental or computational data for this compound were not available in the searched literature.
Understanding Intramolecular Charge Transfer (ICT) Transitions
Many fluorescent molecules with donor-acceptor structures exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In this compound, the benzo[a]phenazin-5-ol moiety can act as an electron donor, while the 3-chlorophenyl group can have electron-accepting character. TD-DFT calculations can elucidate the nature of the excited states by analyzing the change in electron density upon excitation.
By visualizing the molecular orbitals involved in the electronic transitions (e.g., HOMO and LUMO), it is possible to determine if a transition has ICT character. An ICT transition is characterized by a significant shift of electron density from the donor part of the molecule to the acceptor part. This phenomenon is often associated with a large change in dipole moment between the ground and excited states and can lead to solvent-dependent fluorescence properties (solvatochromism).
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their conformational flexibility. For complex heterocyclic structures like benzo[a]phenazin-5-ol derivatives, MD simulations can elucidate the dynamic nature of the molecule, its interaction with solvents, and its stability over time. Such simulations have been employed to demonstrate the stable binding of related heterocyclic compounds within protein active sites, often showing root-mean-square deviation (RMSD) values below 1.5 Å over simulation times of 100 nanoseconds, indicating a stable conformation. nih.gov
Conformational analysis, often performed in conjunction with MD simulations or as a standalone study, is crucial for understanding the three-dimensional structure of a molecule, which is a key determinant of its biological activity. For derivatives of 1,4-benzodiazepine-2-one, a related class of heterocyclic compounds, conformational analysis using semi-empirical methods has been vital in identifying the most stable conformers and understanding the diastereomers produced during synthesis. researchgate.net While specific MD and extensive conformational analysis studies on this compound are not widely documented in the reviewed literature, the application of these methods to the broader class of benzo[a]phenazine derivatives is a critical area for future research to understand their dynamic behavior and receptor fit.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery for predicting the efficacy of new compounds and optimizing lead structures.
For phenazine derivatives and other heterocyclic systems, QSAR studies are employed to understand how different substituents on the core structure influence their therapeutic effects, such as anticancer or antimicrobial activities. fums.ac.ir By analyzing a series of related compounds, a mathematical model can be developed to predict the activity of untested analogues. Similarly, QSPR models can predict properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug development. While the direct application of QSAR/QSPR to this compound is not explicitly detailed in the available research, the foundational work on related benzo[a]phenazine scaffolds highlights the potential of these methods in rationally designing more potent and effective derivatives.
In Silico Modeling for Biological Target Interactions
In silico modeling, particularly molecular docking and ligand-protein interaction analysis, has become an indispensable tool in medicinal chemistry for predicting how a small molecule like this compound might interact with a biological target at the molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates.
Recent studies have focused on the inhibitory potential of benzo[a]phenazin-5-ol derivatives against C-Kit kinase, a receptor tyrosine kinase implicated in some forms of cancer. chemicalbook.com In these studies, a series of benzo[a]phenazin-5-ol derivatives were docked into the ATP-binding site of C-Kit kinase (PDB ID: 1T46). The results indicated that these compounds exhibit favorable binding energies, in some cases superior to the reference drug, Sunitinib. chemicalbook.com The binding affinities for a selection of these derivatives are presented in the table below.
| Compound | Binding Free Energy (ΔG) kcal/mol |
| Derivative A | -10.6 |
| Derivative B | -10.2 |
| This compound (Derivative C) | -9.8 |
| Derivative D | -9.5 |
| Sunitinib (Reference) | -9.3 |
This table is generated based on data from studies on benzo[a]phenazin-5-ol derivatives and their interaction with C-Kit kinase. chemicalbook.com
The docking studies revealed that the benzo[a]phenazin-5-ol scaffold fits well within the kinase's active site, with the specific substitutions influencing the binding affinity. The 3-chloro substitution on the phenyl ring is one of many variations that have been explored to optimize this interaction.
Following molecular docking, a detailed analysis of the interactions between the ligand and the protein is crucial for understanding the basis of the binding affinity. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For benzo[a]phenazin-5-ol derivatives docked in the C-Kit kinase active site, specific interactions have been identified. For instance, a highly active derivative (Compound A) was found to form four hydrogen bonds with key amino acid residues: Arg791, Ile789, and His790. chemicalbook.com The hydroxyl and nitro groups on the ligand were identified as the key hydrogen bond donors and acceptors. chemicalbook.com Another potent compound (Compound C, which is the this compound) formed two hydrogen bonds with Ile571 and Ile789. chemicalbook.com
In addition to hydrogen bonding, hydrophobic interactions play a significant role in the stability of the ligand-protein complex. It has been observed that many of the benzo[a]phenazin-5-ol derivatives are surrounded by hydrophobic amino acid residues within the receptor's binding pocket, which is considered a critical factor for their anticancer activity. chemicalbook.com The chlorophenyl group in this compound likely contributes to these favorable hydrophobic interactions.
Investigation of Photophysical and Electrochemical Properties of Benzo a Phenazin 5 Ols
UV-Visible Absorption Spectroscopy: Electronic Transitions and Solvatochromism
The electronic absorption spectra of benzo[a]phenazin-5-ol derivatives are characterized by multiple bands in the UV-visible region, corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic system. The core benzo[a]phenazine (B1654389) structure typically exhibits intense absorption bands arising from these transitions.
The solvent environment can significantly influence the position of these absorption bands, a phenomenon known as solvatochromism. In related phenazine-fused coumarin (B35378) derivatives, a negative solvatochromism has been observed for the absorption bands, meaning the absorption maximum shifts to a shorter wavelength (hypsochromic or blue shift) as the solvent polarity increases. nih.gov This behavior suggests that the ground state of these molecules is more polar than the excited state, and polar solvents stabilize the ground state to a greater extent. For 6-(3-Chlorophenyl)benzo[a]phenazin-5-ol, similar behavior would be anticipated, where the large delocalized electronic system is influenced by solvent interactions. mdpi.com
Table 1: Representative UV-Visible Absorption Data for Related Benzo[a]phenoxazine Dyes
| Compound | Solvent | Absorption Max (λ_abs), nm | Molar Extinction Coefficient (ε), M⁻¹cm⁻¹ | Reference |
| 1a | Ethanol | 634 | 44,613 | mdpi.com |
| 1a | Water | 633 | 29,190 | mdpi.com |
| 1b | Ethanol | 623 | 29,813 | mdpi.com |
| 1b | Water | 622 | 17,460 | mdpi.com |
| 1c | Ethanol | 612 | 34,947 | mdpi.com |
| 1c | Water | 614 | 24,000 | mdpi.com |
| Note: Data is for related benzo[a]phenoxazinium chloride derivatives, as specific data for this compound is not available. Compounds 1a, 1b, and 1c are hydroxyl benzo[a]phenoxazinium chlorides with varying N-alkyl substituents. |
Fluorescence Spectroscopy: Emission Characteristics and Quantum Yields
Many benzo[a]phenazine derivatives are fluorescent, a property that is highly sensitive to their molecular structure and environment. nih.gov These compounds can serve as fluorescent probes and emitters in various applications. mdpi.com The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, has been reported to be fair to good for some derivatives, with values ranging from 0.1 to 0.7 in related systems. nih.gov
In contrast to the negative solvatochromism often seen in their absorption spectra, the fluorescence emission of related benzo[a]phenazine derivatives can exhibit positive solvatochromism. nih.gov This means the emission peak undergoes a bathochromic (red) shift to longer wavelengths as solvent polarity increases. This phenomenon indicates that the excited state is more polar than the ground state, and thus is stabilized to a greater extent by polar solvents. This reversal in solvatochromic behavior between absorption and emission points to a significant redistribution of electron density upon excitation, likely involving an excited state with intramolecular charge transfer (ICT) character.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netrsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ). The AIE phenomenon is often attributed to the restriction of intramolecular vibrations and rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. researchgate.net
Phenazine-based luminogens have been specifically designed to exhibit AIE. researchgate.netfigshare.comnih.gov For instance, phenazine (B1670421) derivatives functionalized with bulky tetraphenylethylene (B103901) (TPE) units, a well-known AIE-active group, display significant fluorescence enhancement in THF/water mixtures with high water fractions (≥60%). researchgate.netnih.gov While the parent benzo[a]phenazin-5-ol might be prone to ACQ due to π–π stacking, the introduction of substituents at the 6-position, such as the 3-chlorophenyl group, could potentially induce AIE characteristics by sterically hindering intermolecular interactions and promoting specific packing modes that restrict intramolecular motion. The study of AIE mechanisms in related heterocyclic systems like phenoxazine (B87303) and phenothiazine (B1677639) derivatives further supports the idea that restricting molecular twisting and access to conical intersections in the aggregated state is key to activating luminescence. nih.gov
Table 2: Representative Fluorescence Data for Related Benzo[a]phenoxazine Dyes
| Compound | Solvent | Emission Max (λ_em), nm | Quantum Yield (Φ_F) | Reference |
| 1a | Ethanol | 654 | 0.59 | mdpi.com |
| 1a | Water | 652 | 0.17 | mdpi.com |
| 1b | Ethanol | 644 | 0.28 | mdpi.com |
| 1b | Water | 644 | 0.35 | mdpi.com |
| 1c | Ethanol | 676 | 0.05 | mdpi.com |
| 1c | Water | 683 | 0.06 | mdpi.com |
| Note: Data is for related benzo[a]phenoxazinium chloride derivatives, as specific data for this compound is not available. Compounds 1a, 1b, and 1c are hydroxyl benzo[a]phenoxazinium chlorides with varying N-alkyl substituents. |
Electrochemical Properties: Redox Behavior and Energy Levels
The electrochemical properties of benzo[a]phenazin-5-ol derivatives are of interest for their potential use in organic electronic devices. The extended π-system allows for reversible oxidation and reduction processes.
Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these compounds. From CV measurements, the oxidation and reduction potentials can be determined, which correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) and the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), respectively. For related tribenzo[a,c,i]phenazine (B11520391) derivatives, HOMO and LUMO energy levels have been determined to be in the range of -5.18 to -5.35 eV and -3.06 to -3.17 eV, respectively. rsc.org These values are crucial for designing materials for applications such as hole transport layers in organic light-emitting diodes (OLEDs). rsc.org
The redox potentials and, consequently, the HOMO/LUMO energy levels of benzo[a]phenazin-5-ols are highly dependent on their molecular structure. The introduction of electron-donating or electron-withdrawing substituents can tune these energy levels. For this compound, the electron-withdrawing nature of the chlorine atom on the phenyl ring is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 6-phenyl derivative. This would make the compound more difficult to oxidize and easier to reduce. The electrochemical bandgap, calculated from the difference between the onset oxidation and reduction potentials, is also influenced by such substitutions. For a series of related tribenzo[a,c,i]phenazine derivatives, electrochemical bandgaps were found to be in the range of 2.12–2.29 eV. rsc.org This systematic tuning of redox properties is essential for the rational design of new functional organic materials.
Table 3: Representative Electrochemical Data for Related Tribenzo[a,c,i]phenazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Reference |
| 2 | -5.18 | -3.06 | 2.12 | rsc.org |
| 3 | -5.25 | -3.09 | 2.16 | rsc.org |
| 4 | -5.35 | -3.17 | 2.18 | rsc.org |
| 5 | -5.26 | -3.10 | 2.16 | rsc.org |
| 6 | -5.29 | -3.00 | 2.29 | rsc.org |
| Note: Data is for 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives, as specific data for this compound is not available. |
Mechanistic Studies of Biological Activities of Benzo a Phenazin 5 Ols
Antitumor Mechanisms and Cellular Interactions
The antitumor properties of benzo[a]phenazine (B1654389) derivatives are a key area of research. The planar nature of the phenazine (B1670421) ring system facilitates interactions with biological macromolecules, leading to the disruption of cancer cell proliferation and survival. researchgate.net
Enzyme Inhibition (e.g., Tyrosine Kinases, Topoisomerases)
Benzo[a]phenazine derivatives have been identified as potent inhibitors of crucial cellular enzymes involved in cancer progression. researchgate.net
Topoisomerase Inhibition: Topoisomerases (Topo I and Topo II) are vital enzymes that regulate DNA topology during replication, transcription, and repair, making them established targets for anticancer drugs. rsc.orgnih.gov Studies on related benzo[a]phenazine derivatives have shown that they can effectively inhibit both Topo I and Topo II. rsc.orgnih.gov The mechanism of action involves stabilizing the enzyme-DNA cleavage complex, which introduces DNA strand breaks and subsequently triggers cell death pathways. nih.gov Furthermore, some derivatives act as catalytic inhibitors by interfering with the ATPase activity of human topoisomerase II. nih.gov While direct studies on 6-(3-chlorophenyl)benzo[a]phenazin-5-ol are limited, its structural similarity to these dual inhibitors suggests a comparable mechanism.
Tyrosine Kinase Inhibition: Tyrosine kinases are critical components of signaling pathways that control cell growth, differentiation, and survival. researchgate.net Dysregulation of these enzymes is a hallmark of many cancers. Molecular docking studies on various benzo[a]phenazin-5-ol derivatives have shown strong inhibitory potential against protein tyrosine kinases, such as c-Kit kinase. researchgate.net The phenazine core fits into the enzyme's active site, with substituents on the phenyl ring influencing binding affinity. The 3-chloro substitution on the phenyl ring of this compound likely plays a significant role in its interaction and inhibition of specific tyrosine kinases.
DNA Intercalation and Interaction with Nucleic Acids
The planar, aromatic structure of the benzo[a]phenazine core is well-suited for intercalating between the base pairs of the DNA double helix. This mode of interaction is a known mechanism for many anticancer agents. Research on structurally similar polycyclic aromatic compounds, such as 1,4-bis(alkylamino)benzo[g]phthalazines, provides strong evidence for intercalative binding. nih.gov This insertion into the DNA structure can unwind the helix, interfere with the binding of DNA-processing enzymes like topoisomerases and polymerases, and ultimately inhibit replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov
Modulation of Cellular Pathways (e.g., apoptosis induction)
The ultimate fate of a cancer cell treated with a cytotoxic agent is often programmed cell death, or apoptosis. Benzo[a]phenazine derivatives have been shown to be effective inducers of apoptosis. nih.gov Following the initial cellular damage caused by enzyme inhibition or DNA intercalation, signaling cascades are activated that lead to a controlled cellular demolition. Studies have demonstrated that these compounds can trigger the activation of key executioner enzymes like caspases-3/7 in cancer cell lines, a hallmark of apoptosis. nih.gov Flow cytometry analysis has confirmed that treatment with these derivatives leads to an increase in the apoptotic cell population. nih.gov
Antimicrobial and Antibiofilm Mechanisms
In addition to their antitumor effects, benzo[a]phenazine derivatives exhibit significant antimicrobial properties.
Antibacterial Activity Mechanisms
Derivatives of the parent compound have shown activity against a range of bacteria. For instance, studies on 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones, which share the core benzo[a]phenazine structure, revealed activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria. nih.gov The precise mechanism is not fully elucidated but is thought to involve disruption of the bacterial cell membrane or inhibition of essential bacterial enzymes. nih.gov Furthermore, these compounds have demonstrated the ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. nih.gov Certain derivatives have been shown to reduce biofilm formation in Bacillus subtilis by up to 80%. nih.gov
Below is a table summarizing the antibacterial and antibiofilm activity of related benzo[a]phenazine derivatives.
| Compound Derivative | Bacterial Strain | Activity | Biofilm Inhibition (%) |
| Derivative 6b | Bacillus subtilis | Active | 80% |
| Derivative 6b | Staphylococcus aureus | Active | 72% |
| Derivative 6b | Klebsiella pneumoniae | Active | 65% |
| Derivative 6d | Staphylococcus aureus | Active | 60% |
| Derivative 6e | Bacillus subtilis | Active | 75% |
| Data derived from studies on 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives. nih.gov |
Antifungal Activity Mechanisms
The antifungal potential of this chemical class is also significant. nih.gov Research has shown that specific derivatives are toxic to fungi such as Candida albicans, Aspergillus niger, and Rhizopus oryzae. nih.govresearchgate.net The proposed mechanisms for antifungal action are similar to those for antibacterial activity, likely involving disruption of fungal cell wall or membrane integrity, or interference with critical metabolic enzymes. The lipophilicity and electronic properties conferred by substituents on the phenazine core are crucial for determining the potency and spectrum of antifungal activity. For example, in a study of related compounds, a derivative with a 4-chlorophenyl group (6d) showed potent activity against the tested fungi. nih.gov
The table below shows the antifungal activity of related benzo[a]phenazine derivatives against various fungal strains.
| Compound Derivative | Fungal Strain | Activity (at 200 µg/mL) |
| Derivative 6b | Candida albicans | Active |
| Derivative 6b | Aspergillus niger | Active |
| Derivative 6b | Rhizopus oryzae | Active |
| Derivative 6d | Candida albicans | More Effective |
| Derivative 6d | Aspergillus niger | More Effective |
| Derivative 6d | Rhizopus oryzae | More Effective |
| Data derived from studies on 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives. nih.gov |
Mechanisms of Biofilm Eradication and Inhibition
While direct mechanistic studies on the biofilm eradication and inhibition properties of this compound are not extensively documented, research on closely related derivatives, specifically 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones, provides valuable insights into the potential antibiofilm mechanisms of this class of compounds. nih.gov
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confers protection against antimicrobial agents. nih.gov The inhibition of biofilm formation is a critical strategy to combat persistent bacterial infections. Studies on 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives have demonstrated their ability to inhibit biofilm formation in various pathogenic bacteria. nih.gov The mechanism is believed to involve the interference with the initial stages of biofilm development. These compounds were tested for their ability to inhibit biofilm formation by incubating bacterial strains with the compounds and measuring the resulting biofilm mass. nih.gov
The antibiofilm activity of these derivatives was evaluated against a panel of bacteria, with some compounds showing moderate activity. For instance, at a concentration of 200 μg mL−1, certain derivatives exhibited significant inhibition of biofilm formation in Bacillus subtilis. nih.gov The general structure of these active derivatives involves the benzo[a]phenazin-5-ol core modified at the 6-position with an (arylamino)methylene group. This suggests that the core scaffold is crucial for the activity, while the nature of the aryl group can modulate the potency.
Interactive Table: Antibiofilm Activity of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one Derivatives nih.gov
| Compound | Bacterial Strain | Biofilm Inhibition (%) at 200 µg/mL |
| 6b | Bacillus subtilis | 80 |
| 6d | Various strains | Moderate |
| 6e | Various strains | Moderate |
| 6f | Various strains | Moderate |
| 6g | Various strains | Moderate |
| 6h | Various strains | Moderate |
Note: This table is based on data for derivatives of benzo[a]phenazin-5-ol and not the specific compound this compound.
Other Relevant Biological Activity Mechanisms (e.g., antioxidant, antimalarial, antiparasitic, neuroprotectant)
The broader class of benzo[a]phenazines has been investigated for a variety of other biological activities, suggesting that this compound may also share these properties through similar mechanisms. nih.govresearchgate.netresearchgate.net
Antioxidant Activity: Some derivatives of benzo[a]phenazine have shown promise as antioxidant agents. researchgate.net For example, the compound 3-amino-2-cyano-1-(2-hydroxyl-phenyl)-1H-benzo[a]pyrano[2,3-c] phenazine, a more complex derivative, was found to have strong antioxidant activity with an IC50 value of 14.26 ppm in a DPPH assay. researchgate.net This activity is significantly more potent than that of its precursor, lawsone (IC50 of 241.71 ppm). researchgate.net The antioxidant mechanism of such compounds is likely attributed to their ability to scavenge free radicals, a property conferred by the electron-rich aromatic system of the phenazine core and the presence of hydroxyl and amino substituents that can donate hydrogen atoms or electrons.
Antimalarial and Antiparasitic Activity: Phenazine compounds, including benzo[a]phenazines, are known to possess antimalarial and antiparasitic properties. nih.govresearchgate.net While the precise mechanism for this compound is not specifically elucidated, the activity of related compounds suggests potential modes of action. For instance, some fluorinated pyrimido[1,2-a]benzimidazole (B3050247) derivatives have demonstrated potent activity against Leishmania major parasites, with EC50 values in the nanomolar range. nih.gov The structural similarity to the benzo[a]phenazine core suggests that these compounds might interfere with essential parasitic metabolic pathways or macromolecular synthesis.
Neuroprotectant Activity: The neuroprotective potential of phenazine derivatives has also been recognized. researchgate.net While direct evidence for this compound is unavailable, studies on other heterocyclic compounds with structural similarities offer clues. For example, certain benzofuran-2-carboxamide (B1298429) derivatives have shown neuroprotective effects against excitotoxicity induced by NMDA, with some compounds exhibiting activity comparable to the known NMDA antagonist memantine. nih.gov These neuroprotective actions are often linked to the modulation of neurotransmitter receptors or the attenuation of oxidative stress in neuronal cells. mdpi.com Given that some benzo[a]phenoxazine derivatives have been found to accumulate in lysosomes and induce cell death in cancer cells, a similar mechanism targeting cellular organelles could be at play in neuronal contexts, although this remains speculative. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the design of more potent analogs. For the this compound scaffold, several key structural features are likely to be important determinants of its biological potency.
Based on studies of related benzo[a]pyrano[2,3-c]phenazine derivatives, the substitution pattern on the phenazine core plays a significant role in their antitumor activity. eurekaselect.comresearchgate.net For these compounds, the nature of the substituents at various positions on the fused ring system dramatically influences their inhibitory concentrations against different cancer cell lines. eurekaselect.com For instance, in a series of benzo[a]pyrano[2,3-c]phenazine derivatives, a compound featuring cyano and p-dimethylamino phenyl substituents on the pyran ring displayed the highest growth inhibitory activity against the HepG2 cell line, with an IC50 value of 6.71 µM. eurekaselect.com This highlights the importance of specific electron-donating and electron-withdrawing groups in modulating biological activity.
In the case of this compound, the following structural elements are likely critical for its biological profile:
The Benzo[a]phenazine Core: This planar, aromatic system is fundamental for intercalation into DNA or interaction with enzyme active sites. nih.govrsc.org
The 5-hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding with biological targets and may also contribute to the antioxidant properties of the molecule through hydrogen atom donation.
The table below summarizes the key structural features of this compound and their likely contribution to its biological activity based on SAR studies of related compounds.
Interactive Table: Postulated Structure-Activity Relationships for this compound
| Structural Feature | Postulated Role in Biological Activity | Supporting Evidence from Related Compounds |
| Benzo[a]phenazine Core | Intercalation with DNA; binding to enzyme active sites | Core scaffold is essential for the activity of various phenazine derivatives. nih.govrsc.org |
| 5-hydroxyl Group | Hydrogen bonding with target enzymes; antioxidant activity | Phenolic hydroxyls are known to be important for radical scavenging. |
| 6-phenyl Group | Provides a point of interaction with target proteins; influences solubility and distribution | The nature of aryl substituents at this position modulates the activity of related compounds. nih.gov |
| 3-Chloro Substituent on Phenyl Ring | Modulates electronic properties and lipophilicity; potential for halogen bonding | Halogen substitution often enhances the biological activity of heterocyclic compounds. nih.gov |
Applications of Benzo a Phenazin 5 Ol Derivatives in Advanced Materials and Systems
Development of Chemosensors and Chemodosimeters
The inherent fluorescence of many benzo[a]phenazin-5-ol derivatives provides a strong basis for their use in the development of chemosensors and chemodosimeters. These sensory materials can detect specific ions and molecules through changes in their optical properties, such as fluorescence quenching or enhancement.
Ion Sensing Mechanisms (e.g., Hg2+ sensing)
Derivatives of benzo[a]phenazin-5-ol have been investigated as fluorescent chemosensors for the detection of various metal ions. For instance, certain benzo[a]chromenophenazine derivatives, which are structurally related to 6-(3-Chlorophenyl)benzo[a]phenazin-5-ol, have demonstrated capabilities as metal ion sensors for the detection of Fe³⁺ and Cu²⁺ ions. nih.gov The mechanism of sensing typically involves the coordination of the metal ion with heteroatoms (nitrogen and oxygen) within the phenazine (B1670421) structure. This interaction perturbs the electronic state of the molecule, leading to a measurable change in its fluorescence emission. While specific studies on the mercury ion (Hg²⁺) sensing of this compound are not detailed in the provided search results, the general principles of ion sensing with this class of compounds suggest its potential for such applications. The presence of the chlorine atom on the phenyl ring could further influence the selectivity and sensitivity of the sensor.
Design Principles for Analyte Recognition
The design of effective chemosensors based on benzo[a]phenazin-5-ol derivatives hinges on several key principles. The core benzo[a]phenazine (B1654389) scaffold provides the fundamental photophysical properties. Substituents on this core, such as the 3-chlorophenyl group at the 6-position, play a crucial role in tuning the electronic properties and creating specific binding sites for target analytes. The design process often involves:
Introducing specific binding sites: The nitrogen atoms in the phenazine ring and the hydroxyl group can act as coordination sites for metal ions.
Modifying the electronic properties: Electron-donating or electron-withdrawing groups can be introduced to alter the energy levels of the molecule, thereby influencing its absorption and emission spectra.
Enhancing selectivity: The steric and electronic profile of the substituents can be tailored to favor interaction with a specific analyte over others.
The synthesis of these compounds is often achieved through one-pot, multi-component reactions, which allow for the efficient creation of a library of derivatives with diverse functionalities for screening as chemosensors. nih.govresearchgate.net
Organic Electronic and Optoelectronic Devices
The delocalized π-electron systems and semiconducting properties of benzo[a]phenazin-5-ol derivatives make them attractive for use in various organic electronic and optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) and Solid-State Emitters
Fluorescent phenazine derivatives are of significant interest as emitters for electroluminescent devices. nih.gov The color of the emitted light can be tuned by modifying the chemical structure of the benzo[a]phenazin-5-ol derivative. The introduction of different substituents can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength. The solid-state fluorescence of these materials is a critical property for their application in OLEDs.
Organic Photovoltaics (OPVs) and Sensitizers
The strong absorption of light in the visible region and suitable energy levels make benzo[a]phenazin-5-ol derivatives potential candidates for use in organic photovoltaics. They can function as electron donors or acceptors in the active layer of an OPV device. Furthermore, their derivatives have been explored as dye-sensitizers in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net In a DSSC, the dye molecule absorbs light and injects an electron into the semiconductor's conduction band, initiating the process of current generation. The efficiency of this process is highly dependent on the dye's absorption spectrum, energy levels, and its ability to bind to the semiconductor surface.
Ambipolar Materials for Charge Transport
The planar structure and extensive π-conjugation of the benzo[a]phenazine core suggest that its derivatives could exhibit ambipolar charge transport properties, meaning they can transport both electrons and holes. This characteristic is highly desirable for applications in various organic electronic devices, including organic field-effect transistors (OFETs) and complementary logic circuits. The ability to tune the charge-transport properties through chemical modification makes this class of compounds versatile for creating high-performance organic semiconductors. nih.gov
Applications in Catalysis
Benzo[a]phenazin-5-ol and its derivatives are notable for their involvement in and facilitation of a variety of catalytic reactions. Their utility spans from serving as crucial precursors in multi-component reactions to acting as ligands in sophisticated coordination complexes.
The benzo[a]phenazin-5-ol scaffold is frequently synthesized through domino or multi-component reactions, which are themselves sterling examples of catalytic efficiency. These processes often utilize a range of catalysts to construct the core structure and its derivatives in a single pot. For instance, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, which starts from benzo[a]phenazin-5-ol intermediates, has been achieved using various catalytic systems. These include:
Organocatalysts: Oxalic acid has been employed as a reusable and homogeneous organocatalyst for the synthesis of 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives. nih.gov
Nanocatalysts: Magnetic core-shell nanoparticles, such as H3PW12O40@Fe3O4–ZnO and copper oxide quantum dot-modified magnetic silica (B1680970) mesoporous nanoparticles (M-MSNs/CuO(QDs)), have been developed for the efficient synthesis of benzo[a]furo[2,3-c]phenazine and benzo[a]pyrano[2,3-c]phenazine derivatives, respectively. tandfonline.comrsc.org These catalysts offer high efficiency, reusability, and environmentally friendly reaction conditions. rsc.org
Supramolecular Catalysts: β-cyclodextrin has been utilized as a biodegradable and reusable catalyst for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives in an aqueous medium, highlighting a green chemistry approach. nih.gov
The initial formation of the benzo[a]phenazin-5-ol intermediate in these reaction cascades is a critical step, which then undergoes further transformations, such as Knoevenagel condensation and Michael addition, to yield complex heterocyclic structures. nih.govrsc.org
The nitrogen atoms within the phenazine ring system and the hydroxyl group of benzo[a]phenazin-5-ol derivatives make them excellent candidates for ligands in coordination chemistry. They can coordinate with various transition metals to form stable complexes with catalytic or material applications.
A notable example is the use of benzo[a]phenazin-5-ols in a Ruthenium(II)-catalyzed regiospecific C–H/O–H oxidative annulation with alkynes. nih.govresearchgate.net This reaction, which constructs isochromeno[8,1-ab]phenazines, proceeds with the benzo[a]phenazin-5-ol acting as a key reactant that coordinates to the ruthenium center, facilitating the C-H activation and subsequent cyclization. researchgate.net The optimization of this catalytic process involves screening different solvents and reaction conditions to achieve high yields of the desired fluorescent products. researchgate.net
Furthermore, phenazine-based ligands have been shown to form complexes with metal ions like copper(II) and uranyl(VI), leading to changes in their photophysical properties, which suggests their potential use in sensing applications. rsc.org
| Catalyst Type | Catalyst Example | Reaction Type | Product | Reference |
| Organocatalyst | Oxalic Acid | Four-component reaction | 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one | nih.gov |
| Nanocatalyst | H3PW12O40@Fe3O4–ZnO | Multi-component reaction | Benzo[a]furo[2,3-c]phenazine derivatives | tandfonline.com |
| Nanocatalyst | M-MSNs/CuO(QDs) | Multi-component reaction | Benzo[a]pyrano[2,3-c]phenazine derivatives | rsc.org |
| Supramolecular | β-cyclodextrin | Multi-component reaction | Benzo[a]pyrano[2,3-c]phenazine derivatives | nih.gov |
| Transition Metal | [RuCl2(p-cymene)]2 | C–H/O–H Oxidative Annulation | Isochromeno[8,1-ab]phenazines | nih.govresearchgate.net |
Potential in Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can induce cell death in pathological tissues. researchgate.net Phenazine derivatives have emerged as a promising class of photosensitizers due to their photophysical properties. researchgate.netrsc.org
The extended π-conjugated system of the benzo[a]phenazine core allows for strong absorption of light, a prerequisite for an effective photosensitizer. rsc.org Upon light absorption, the photosensitizer transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. rsc.org
Research into phenazine-based photosensitizers has shown that their photosensitizing ability can be tuned through chemical modification. rsc.org For instance, the introduction of specific functional groups can enhance the quantum yield of singlet oxygen generation. rsc.org While many phenazine derivatives have been investigated for their phototoxic effects, the potential of this compound in this specific application remains an area for future exploration. The general photophysical characteristics of the phenazine scaffold suggest that it and its derivatives are viable candidates for development as PDT agents. researchgate.netrsc.org
Recent studies on related benzo[a]phenoxazine derivatives have demonstrated their ability to accumulate in lysosomes of cancer cells and induce cell death upon light irradiation, further underscoring the potential of this class of compounds in developing novel phototherapeutic strategies. nih.govnih.gov Moreover, some phenazine cations have shown phototoxic effects, indicating that mitochondrial dysfunction plays a role in their phototherapeutic mechanism. acs.org
| Photosensitizer Class | Mechanism of Action | Key Intermediates | Application | Reference |
| Phenazine Derivatives | Light-induced generation of reactive oxygen species | Excited singlet and triplet states, Singlet oxygen (¹O₂) | Potential in Photodynamic Therapy | researchgate.netrsc.org |
| Benzo[a]phenoxazines | Accumulation in lysosomes, induction of cell death | Reactive Oxygen Species (ROS) | Anticancer therapy | nih.govnih.gov |
| Phenazine Cations | Induction of mitochondrial dysfunction upon irradiation | Not specified | Phototherapeutic agents | acs.org |
Role in Advanced Polymer Materials
The rigidity, planarity, and unique electronic properties of the phenazine ring system make it an attractive building block for advanced polymer materials, particularly for applications requiring high thermal stability and specific functionalities.
A significant application of phenazine derivatives is in the creation of ladder polymers, which are characterized by a double-stranded backbone. These polymers often exhibit high rigidity and thermal stability. researchgate.net When designed to have a contorted or non-coplanar structure, they can create polymers of intrinsic microporosity (PIMs).
A notable example is a phenazine-containing ladder polymer with dibenzodioxane linkages, synthesized through the self-polymerization of a spirobisindane-based AB-type monomer. This method effectively produces a high molecular weight polymer. The resulting material, a type of PIM, demonstrates excellent thermal stability and solubility in some organic solvents.
Crucially, this phenazine-based ladder polymer exhibits a high Brunauer–Emmett–Teller (BET) surface area, which is a key characteristic for materials used in gas adsorption and separation. rsc.org The microporosity inherent to the polymer's structure allows for the selective adsorption of gases. Such materials are of great interest for applications in gas storage, membrane-based gas separations, and catalysis.
| Polymer Type | Monomer Type | Key Structural Feature | BET Surface Area | Application | Reference |
| Ladder Polymer of Intrinsic Microporosity (PIM) | Spirobisindane-based AB-type | Phenazine units, Dibenzodioxane linkages | 705 m² g⁻¹ | Gas Adsorption/Permeation | rsc.org |
Future Directions and Emerging Research Avenues for 6 3 Chlorophenyl Benzo a Phenazin 5 Ol
Targeted Synthesis of Novel Benzo[a]phenazin-5-ol Architectures
The future of synthesizing derivatives of 6-(3-Chlorophenyl)benzo[a]phenazin-5-ol lies in the development of highly efficient and versatile synthetic methodologies. While foundational methods like the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with o-phenylenediamines are well-established, research is moving towards more sophisticated approaches. nih.govrsc.org A primary focus is on multicomponent domino reactions (MCDRs), which allow for the construction of complex molecular architectures in a single pot, enhancing atomic economy and reducing waste. researchgate.net
Future synthetic strategies will likely concentrate on:
Expansion of Fused Heterocycles: Building upon the benzo[a]phenazine (B1654389) core to create elaborate polyheterocyclic systems. Research has already demonstrated the feasibility of fusing pyran, furan, pyridine, and oxazine (B8389632) rings to the core structure. nih.govresearchgate.netrsc.org The next wave of synthesis will target novel and more complex fusions to fine-tune the electronic and steric properties of the molecules for specific applications.
Green Chemistry Approaches: Employing environmentally benign catalysts and solvents, such as ionic liquids, glycerol, or water, and using energy-efficient techniques like microwave irradiation to drive reactions. nih.gov
Asymmetric Synthesis: Developing enantioselective methods to produce specific stereoisomers of complex benzo[a]phenazine derivatives, which is crucial for pharmacological applications where biological activity is often stereospecific.
| Reaction Type | Reactants | Key Features | Resulting Structure | Reference |
|---|---|---|---|---|
| One-Pot, Four-Component | Lawsone, o-phenylenediamines, aldehydes, malononitrile (B47326) | Microwave-assisted; rapid formation of complex structures. | Benzo[a]pyrano[2,3-c]phenazines | nih.gov |
| One-Pot, Four-Component | Lawsone, o-phenylenediamine (B120857), aromatic aldehydes, 4-hydroxycoumarine | Domino condensation-Michael addition; high efficiency. | Benzo[a]phenazin-5-ol-tethered tri-substituted methanes | researchgate.net |
| Five-Component Domino Protocol | Lawsone, benzene-1,2-diamines, hydrazines, aromatic aldehydes, ethyl acetoacetate | DABCO-catalyzed in a green solvent (PEG-400). | Benzo[a]pyrazolo[4',3':5,6]pyrano[2,3-c]phenazines | nih.gov |
| Robinson-Gabriel-type Reaction | Phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone (B1674593), arylglyoxals, acetonitrile | H3PW12O40 catalyzed; multicomponent tandem cyclization. | Oxazoles linked to benzo[a]phenazin derivatives | researchgate.net |
Advanced Spectroscopic Characterization Techniques
As the molecular complexity of benzo[a]phenazin-5-ol derivatives increases, the need for sophisticated analytical techniques to unambiguously determine their structures becomes paramount. While standard methods such as NMR (¹H and ¹³C), mass spectrometry (MS), and FT-IR are routinely used, future research will rely more heavily on advanced and combinatorial techniques. nih.govmdpi.com
Key areas for development include:
Single-Crystal X-ray Diffraction: This remains the gold standard for absolute structure determination. researchgate.netmdpi.com Future efforts will focus on developing crystallization techniques for increasingly complex and potentially less stable derivatives to provide unequivocal proof of their three-dimensional structure and stereochemistry.
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of novel compounds, HRMS will be critical in verifying the products of complex multicomponent reactions. researchgate.net
Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) are indispensable for assigning the complex proton and carbon skeletons of fused polycyclic systems. Future research may involve the use of solid-state NMR for characterizing materials where single crystals cannot be obtained.
Photophysical Characterization: For derivatives designed as organic fluorophores or for applications in electronics, detailed photophysical studies are crucial. researchgate.net This includes measuring quantum yields, fluorescence lifetimes, and performing transient absorption spectroscopy to understand the excited-state dynamics that govern their performance in devices like OLEDs or as biological probes. researchgate.netresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
A significant emerging frontier is the application of artificial intelligence (AI) and machine learning (ML) to accelerate the discovery and optimization of novel benzo[a]phenazin-5-ol derivatives. researchgate.net By building predictive models from existing data, researchers can screen virtual libraries of compounds for desired properties, saving considerable time and resources compared to traditional trial-and-error synthesis and testing. nih.govnih.gov
Future research in this domain will likely focus on:
Predictive Modeling of Physicochemical Properties: ML models, often assisted by Density Functional Theory (DFT) calculations, are being developed to predict key properties of phenazine (B1670421) derivatives. nih.govnih.govacs.org A notable application is the prediction of redox potentials, which is vital for designing new materials for organic redox flow batteries (RFBs). nih.govnih.govacs.org
Generative Molecular Design: Advanced AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on known chemical structures to propose entirely new molecules with optimized properties. researchgate.net This approach can be used to design novel benzo[a]phenazin-5-ol derivatives tailored for high efficacy as anticancer agents or for specific material characteristics.
Structure-Activity Relationship (SAR) Analysis: Machine learning can identify subtle relationships between the structure of a compound and its biological activity. nih.govrsc.org By analyzing features like molecular polarity and bond dissociation energy, ML algorithms can guide the rational design of more potent and selective drug candidates. rsc.org
| ML Application | Methodology | Predicted Property | Significance | Reference |
|---|---|---|---|---|
| Virtual Screening | DFT-assisted ML models (e.g., multilayer perceptron) | Redox Potentials | Accelerates discovery of materials for Redox Flow Batteries (RFBs). | nih.govnih.gov |
| Molecular Design | MLP model with genetic algorithms | Solubility and Bond Dissociation Energy (BDE) | Designs high-efficiency antioxidants by optimizing compatibility and activity. | rsc.org |
| Drug Discovery | Deep learning-based design | Inhibitory Activity (e.g., against kinases) | Generates novel compounds with potential as selective inhibitors for therapeutic targets. | researchgate.net |
| Pharmacophore Identification | Molecular Docking and ADME prediction | Inhibitory potential against C-Kit kinase | Identifies promising lead candidates for anticancer drug development. | researchgate.netresearchgate.net |
Deeper Elucidation of Mechanistic Pathways for Biological and Material Applications
While many synthetic routes to benzo[a]phenazin-5-ol derivatives have been established, a detailed, fundamental understanding of the reaction mechanisms is often speculative. nih.gov Similarly, the precise molecular mechanisms by which these compounds exert their biological or material effects are not fully understood. Future research must focus on closing these knowledge gaps.
Key avenues of investigation include:
Reaction Mechanism Studies: Utilizing a combination of kinetic studies, isotopic labeling, and computational DFT calculations to move from "plausible" or "proposed" mechanisms to fully validated reaction pathways. nih.govmdpi.com This knowledge is crucial for optimizing reaction conditions and extending the scope of synthetic methods.
Understanding Biological Action: Moving beyond primary screening to elucidate the specific molecular targets and signaling pathways affected by bioactive derivatives. For instance, compounds identified as antitumor agents require in-depth studies to determine if they function via topoisomerase inhibition, kinase modulation, induction of apoptosis, or other mechanisms. researchgate.netnih.govmdpi.com
Mechanisms in Materials Science: For applications in electronics or energy storage, it is critical to understand the relationship between molecular structure, solid-state packing, and charge transport or redox behavior. acs.org Techniques like cyclic voltammetry combined with spectroscopic analysis can probe the electrochemical processes that underpin their function in devices.
Exploration of New Application Domains for Benzo[a]phenazin-5-ol Derivatives
The versatile benzo[a]phenazine scaffold has already shown promise in a multitude of areas, but its full application potential is far from exhausted. researchgate.net A major thrust of future research will be the systematic exploration of new and emerging application domains for derivatives of this compound.
Promising areas for future exploration include:
Theranostics: Combining therapeutic and diagnostic capabilities in a single molecule. Fluorescent derivatives could be designed to not only visualize cancer cells but also deliver a cytotoxic effect upon photoactivation (photodynamic therapy). researchgate.net
Organic Electronics: Beyond RFBs, these compounds could be investigated as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in dye-sensitized solar cells (DSSCs), leveraging their tunable electronic properties and planar aromatic structure. researchgate.netresearchgate.net
Chemosensors: The phenazine nucleus can be functionalized to selectively bind with specific ions or molecules. This could lead to the development of highly sensitive and selective fluorescent or electrochemical sensors for environmental monitoring or clinical diagnostics. researchgate.net
Agrochemicals: The known antimicrobial and insecticidal activities of some phenazines suggest that novel benzo[a]phenazin-5-ol derivatives could be developed as next-generation pesticides or antifungal agents for crop protection. mdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 6-(3-chlorophenyl)benzo[a]phenazin-5-ol?
- Methodology : The compound is primarily synthesized via condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) with o-phenylenediamine derivatives. Two pathways dominate:
- Path A : Substituent elimination to form unsubstituted benzo[a]phenazin-5-ol (common for electron-withdrawing groups) .
- Path B : Retention of the substituent (e.g., 3-chlorophenyl) via sequential addition and oxidation, yielding 6-substituted derivatives. Redox potentials of quinones and electronic effects of substituents dictate pathway selection .
Q. How is this compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positioning, particularly distinguishing C-6 substitution .
- Melting Point Analysis : High decomposition temperatures (>300°C) align with fused aromatic systems .
- UV-Vis and Fluorescence : Optical properties (e.g., λmax ~450 nm) correlate with π-conjugation and substituent effects, useful for tracking reactivity .
Advanced Research Questions
Q. What factors control regioselectivity in the synthesis of substituted benzo[a]phenazin-5-ol derivatives?
- Mechanistic Insight : Regioselectivity depends on:
- Substituent Electronics : Electron-donating groups favor Path B (retention), while electron-withdrawing groups promote Path A (elimination) .
- Redox Potential : Quinones with higher redox potentials (e.g., chloro-substituted) stabilize intermediates in Path B, validated by cyclic voltammetry .
Q. How can this compound serve as a precursor for complex heterocycles?
- Applications :
- Pyrano-Phenazines : React with aldehydes and malononitrile via Knoevenagel-Michael-cyclization cascades. Catalysts like Et₃N or nano-CuO improve yields (78–94%) .
- Furo-Phenazines : Fe₃O₄@rGO@ZnO-HPA catalyzes three-component reactions with arylglyoxals, forming fused systems (e.g., benzo[a]furo[2,3-c]phenazines) .
Q. What strategies resolve contradictions in reaction yields across synthetic protocols?
- Critical Analysis :
- Catalyst Efficiency : Microwave irradiation with H₃PW₁₂O₄ yields 79–88%, whereas conventional heating with caffeine achieves 85–93% .
- Solvent Effects : Solvent-free conditions reduce side reactions, improving purity vs. solvent-mediated protocols .
Q. How do green chemistry principles apply to synthesizing this compound?
- Sustainable Methods :
- Solvent-Free Synthesis : Nano-CuO (10 mol%) in solvent-free conditions at 75°C reduces waste .
- Biocatalysts : Caffeine or ionic liquids (e.g., [BMIM]OH) replace toxic reagents, aligning with green metrics (Atom Economy >85%) .
- Microwave Assistance : Cuts reaction times from hours to minutes (e.g., 10 min at 180 W) .
Methodological Challenges
Q. What are the limitations in mechanistic studies of benzo[a]phenazin-5-ol reactivity?
- Key Issues :
- Intermediate Instability : Quinone-imine intermediates are short-lived; time-resolved spectroscopy (e.g., stopped-flow UV-Vis) is required for tracking .
- Stereochemical Complexity : Tautomerism in fused rings complicates NMR analysis; DFT calculations aid in assigning structures .
Q. How can computational tools enhance the design of benzo[a]phenazin-5-ol derivatives?
- In Silico Approaches :
- Docking Studies : Predict bioactivity by modeling interactions with targets (e.g., DNA topoisomerases) .
- DFT Calculations : Optimize transition states (e.g., Michael adduct formation) to rationalize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
